Cyclocytidine hydrochloride; Cyclo-C

Pharmacokinetics Prodrug Drug Delivery

Researchers requiring sustained cytarabine exposure without rapid deaminase-mediated inactivation rely on Cyclocytidine hydrochloride as a slow-release prodrug. • Resists cytidine deaminase-bypasses key resistance mechanisms in L1210/L5178Y leukemia models. • Retains oral antileukemic activity, unlike cytarabine, enabling long-term dosing protocols. • Provides prolonged DNA synthesis inhibition for schedule-dependent efficacy studies. Supplied with full QC documentation (≥98% HPLC). Standard international B2B shipping.

Molecular Formula C9H12ClN3O4
Molecular Weight 261.66 g/mol
Cat. No. B1249854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocytidine hydrochloride; Cyclo-C
Molecular FormulaC9H12ClN3O4
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
InChIInChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1
InChIKeyKZOWNALBTMILAP-XKIMMOKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclocytidine Hydrochloride: Technical Baseline


Cyclocytidine hydrochloride (Cyclo-C, Ancitabine, NSC 145668, CAS 10212-25-6) is a synthetic pyrimidine nucleoside analog and a prodrug of the antileukemic agent cytarabine (Ara-C) . It belongs to the class of cytidine derivatives that inhibit DNA synthesis, primarily used in the treatment of acute leukemia . The compound is characterized by its 2,2'-O-cyclo structure, which confers resistance to deamination by cytidine deaminase, a key metabolic inactivation pathway for cytarabine, thereby influencing its pharmacokinetic profile [1].

Sustained Prodrug Reservoir

Enables prolonged low-level cytarabine exposure in research models, supporting continuous infusion mimicry.

Cytidine Deaminase Stability

Intrinsic resistance to deamination supports pathway studies where metabolic inactivation is a confounding variable.

Oral Route Feasibility

Retains model response following oral administration, enabling long-term dosing protocols in preclinical research.

Cyclocytidine Hydrochloride: Substitution Non-Equivalence


Although cyclocytidine hydrochloride is a prodrug of cytarabine, substituting one for the other without consideration of their distinct pharmacokinetic and stability profiles can lead to significant experimental or therapeutic divergence. Cyclocytidine acts as a slow-release reservoir for cytarabine in vivo, leading to a more prolonged, but lower peak, exposure to the active moiety [1]. Furthermore, cyclocytidine is stable against cytidine deaminase, an enzyme that rapidly inactivates cytarabine, resulting in a distinct metabolic fate [2]. The route of administration also profoundly alters the antileukemic activity of cyclocytidine compared to cytarabine, with oral dosing being uniquely advantageous for the prodrug [3]. These differences in pharmacokinetics, metabolic stability, and route-dependent efficacy mean that simple molar equivalence cannot be assumed, and selection must be driven by specific experimental requirements for sustained versus acute exposure.

PK Profile Mismatch

Prodrug reservoir kinetics produce sustained low-level cytarabine vs. acute peaks; direct substitution may shift exposure and downstream response.

Metabolic Fate Divergence

Cyclocytidine resists cytidine deaminase, while cytarabine is rapidly deaminated; replacing one with the other may introduce unintended clearance variables.

Route-Dependent Response

Oral administration retains model activity for cyclocytidine but not for cytarabine; substitution in oral studies may lead to loss of expected model response.

Cyclocytidine Hydrochloride: Differentiation Evidence


Prolonged Prodrug Reservoir Effect

Cyclocytidine hydrochloride functions as a slow-release prodrug, providing a more prolonged, lower-concentration exposure to the active drug cytarabine compared to direct administration of cytarabine [1]. A physiological pharmacokinetic model in humans demonstrated that cyclocytidine acts as an in vivo reservoir for cytarabine, sustaining its presence over a longer duration [1]. This is in contrast to direct cytarabine injection, which yields a higher peak plasma concentration that decays more rapidly [2].

PK Profile
Head-to-head
Target Sustained low-level cytarabine (in vivo reservoir model)
Comparator Cytarabine: high peak, rapid clearance
Supports sustained exposure model context
Physiological PK model; canine comparative data
Pharmacokinetics Prodrug Drug Delivery

Retained Oral Antileukemic Activity

Cyclocytidine hydrochloride demonstrates a marked advantage over cytarabine when administered orally. A study in a murine leukemia model (L1210) showed that the antileukemic activity of oral cyclocytidine was significantly better retained compared to oral cytarabine [1]. Specifically, the activity of cyclocytidine was reduced to only two-thirds by intraperitoneal (IP) treatment compared to the oral route, while the activity of cytarabine (aracytidine) was reduced to one-tenth, indicating a 5-fold superior retention of oral activity for cyclocytidine relative to cytarabine [1].

Oral Route Response Retention
Head-to-head
Target 66% response retained IP vs. oral
Comparator Cytarabine: 10% retained
Supports oral dosing model context
L1210 murine leukemia model
Oral Bioavailability Route of Administration Antileukemic Efficacy

Cytidine Deaminase Resistance

A key differentiator for cyclocytidine hydrochloride is its intrinsic resistance to enzymatic deamination by cytidine deaminase, a major route of inactivation for its active metabolite, cytarabine [1]. In clinical studies, after administration of radiolabeled cyclocytidine, 80% of the total dose was recovered in urine within 24 hours, with 70% excreted as the intact parent drug (cyclo-C) and only 10% as the deaminated metabolite arabinosyluracil (ara-U) [2]. This high proportion of intact parent drug in urine contrasts with cytarabine, which undergoes rapid and extensive deamination [1].

Deaminase Stability
Head-to-head
Target 70% intact cyclo-C excreted; 10% deaminated
Comparator Cytarabine: extensive deamination to ara-U
Supports deaminase-resistance study context
24h urine, human research subjects
Metabolic Stability Cytidine Deaminase Drug Resistance

Divergent Genotoxic Mechanism

Comparative genotoxicity studies in human tumor cell lines reveal that cyclocytidine (3'-cycloC) operates through a mechanism distinct from that of cytarabine (araC) and beta-xylocytidine (xyloC) [1]. While araC and xyloC are potent inhibitors of both DNA replicative synthesis and repair, 3'-cycloC proved to be a very weak inhibitor of DNA replication and repair, strongly suggesting its genotoxic action may be through a mechanism other than direct inhibition of DNA synthesis [1].

Genotoxicity Mechanism
Head-to-head
Very weak DNA replication/repair inhibitor; distinct genotoxic pathway from Ara-C and XyloC.
Supports distinct pathway study context
A549 alveolar cell line; in vitro assays
Genotoxicity Mechanism of Action DNA Repair

Aqueous Solubility Profile

The solubility profile of cyclocytidine hydrochloride in aqueous solutions differs from that of cytarabine, impacting experimental design for in vitro studies. Cyclocytidine hydrochloride is readily soluble in water (44-52 mg/mL) and DMSO (10-38.2 mg/mL) , which is a typical range for nucleoside analogs, but distinct from the solubility characteristics of cytarabine hydrochloride.

Aqueous Solubility
Data to verify
44–52 mg/mL in water (25°C)
Supports stock solution preparation
Verify lot-specific data; supplier-provided values
Solubility Formulation In Vitro Assay

Cyclocytidine Hydrochloride: Application Scenarios


Sustained Cytarabine Exposure in Leukemia Models

Cyclocytidine hydrochloride is the compound of choice for in vivo leukemia studies (e.g., L1210, L5178Y models) where a sustained, low-level exposure to cytarabine is desired to mimic continuous infusion regimens or to investigate schedule-dependent antitumor effects [1]. Its prodrug nature provides a pharmacokinetic profile that avoids the high peak concentrations and rapid clearance associated with direct cytarabine administration, allowing researchers to study the impact of prolonged DNA synthesis inhibition [1].

Cytidine Deaminase Resistance Studies

For investigations into acquired resistance to cytarabine driven by elevated cytidine deaminase (CDA) expression or activity, cyclocytidine hydrochloride serves as an essential tool compound [2]. Its resistance to deamination allows it to bypass this common resistance mechanism, enabling researchers to dissect CDA-independent pathways of drug sensitivity and to evaluate combination strategies aimed at overcoming resistance in leukemia and solid tumor cell lines [2].

Oral Dosing in Murine Cancer Models

When experimental design necessitates oral administration—for example, to study gastrointestinal toxicity or for convenience in long-term dosing—cyclocytidine hydrochloride is a demonstrably superior choice over cytarabine [3]. Data from L1210 leukemia models show that cyclocytidine retains significant oral antileukemic activity, whereas cytarabine's oral efficacy is negligible [3]. This makes cyclocytidine the appropriate prodrug for oral route studies in oncology research.

Nucleoside Analog Genotoxicity Mechanisms

Cyclocytidine hydrochloride should be selected for studies aimed at dissecting the distinct genotoxic mechanisms of cytidine analogs [4]. Unlike cytarabine, which acts primarily through direct inhibition of DNA polymerases, cyclocytidine's mode of action is prodrug-dependent and involves a weaker, or different, effect on DNA replication and repair [4]. This makes it a valuable comparator compound for elucidating the multiple pathways by which nucleoside analogs can induce cytotoxicity and DNA damage [4].

Application
Selection Property
Validation Focus
Sustained Exposure Leukemia Model Studies
Prodrug pharmacokinetic profile
Continuous low-level exposure endpoints
Deaminase Resistance Pathway Studies
Metabolic stability against CDA
CDA-independent sensitivity readouts
Oral Route Preclinical Model Studies
Oral response retention
Oral schedule-dependent response endpoints
Genotoxicity Mechanism Differentiation
Prodrug-dependent DNA interaction
DNA repair pathway endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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